molecular formula C17H18N4O2 B2554966 5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-34-8

5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2554966
CAS No.: 921507-34-8
M. Wt: 310.357
InChI Key: QACXYLXLCUJCDP-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a chemical compound designed for research and development purposes. This molecule features a pyrazolo[4,3-c]pyridine core, a scaffold recognized in medicinal chemistry for its potential in probing kinase function . Specifically, compounds based on the tetrahydropyrazolopyridinone scaffold, to which this molecule belongs, have been identified as a novel class of potent, allosteric dual-LIMK1/2 inhibitors . LIM domain kinases (LIMKs) are serine/threonine and tyrosine kinases that play critical roles in regulating actin filament dynamics, affecting key cellular processes such as cytoskeletal remodeling, cell proliferation, and migration . Aberrant overactivation of LIMKs has been implicated in several disease pathways, including cancer progression and neurodegenerative disorders . Researchers can utilize this compound to selectively dissect LIMK activation and its role in these physiological and disease conditions. The structural motif of this compound is part of an ongoing exploration into highly selective kinase inhibitors with improved drug metabolism and pharmacokinetic (DMPK) properties, making it a valuable chemical probe for in vitro biological investigation . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-9-18-16(22)13-10-20(2)11-14-15(13)19-21(17(14)23)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACXYLXLCUJCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of a pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and suitable electrophiles. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity :
    • Several studies have reported the antimicrobial properties of pyrazolo derivatives against both bacterial and fungal strains. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anti-inflammatory Properties :
    • Pyrazolo compounds have been investigated for their anti-inflammatory effects. Research indicates that they can inhibit inflammatory pathways and reduce edema in animal models, suggesting potential use in treating conditions like arthritis .
  • Anticancer Potential :
    • There is growing evidence supporting the anticancer properties of pyrazolo derivatives. Studies have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized various pyrazolo derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones against tested pathogens, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a pharmacological screening of pyrazolo derivatives for anti-inflammatory activity, compounds were tested for their ability to inhibit prostaglandin synthesis. The results showed that certain derivatives had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .

Case Study 3: Anticancer Properties

Research focusing on the anticancer effects of pyrazolo[4,3-c]pyridine derivatives revealed that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to their ability to interact with specific molecular targets involved in cancer progression .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsFindings
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed
Anti-inflammatoryAnimal modelsReduced edema; lower ulcerogenic potential
AnticancerVarious cancer cell linesInduced apoptosis; inhibited tumor growth

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyrazolo[4,3-c]pyridine derivatives, emphasizing structural variations and their implications:

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
5-Methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) Methyl N-Propyl carboxamide 352.39 Potential kinase inhibitor scaffold
Ethyl 3-Oxo-2-phenyl-5-(prop-1-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Propyl Ethyl ester 325.36 212–214 High-yield synthesis (89%)
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Quinolin-3-yl Ethyl ester 410.43 248–251 Bulky aromatic substituent enhances MP
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl N-(2-Methoxyethyl) carboxamide 354.40 Improved solubility via polar substituent
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl N-(4-Ethoxyphenyl) carboxamide 429.48 Extended aromaticity for receptor binding
KEV (N-[3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) N-Aryl carboxamide JAK kinase inhibitor (PDB ID 6N7A)

Key Observations:

Substituent Impact on Physical Properties :

  • Melting Points : Carboxylate esters (e.g., ethyl esters) exhibit lower melting points (~212–251°C) compared to carboxamides, which lack reported MP data but are presumed to have higher thermal stability due to hydrogen bonding .
  • Solubility : The N-(2-methoxyethyl) carboxamide derivative likely has enhanced water solubility due to its polar side chain, whereas aryl-substituted carboxamides (e.g., N-4-ethoxyphenyl ) may favor lipid membrane permeability.

Biological Relevance: Kinase Inhibition: The target compound’s carboxamide group mimics ATP-binding motifs in kinases, similar to KEV, a JAK inhibitor .

Synthetic Flexibility :

  • Procedure A (reflux with amines ) yields high-purity products (84–89%), demonstrating adaptability for introducing diverse substituents at positions 5 and 7.

Biological Activity

5-Methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, which has been recognized for various pharmacological activities. The specific structural features of this compound contribute to its biological efficacy:

  • Molecular Formula : C16H18N4O
  • Molar Mass : 282.34 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound acts as a PARP inhibitor , which is crucial for cancer therapies targeting DNA repair mechanisms. By inhibiting PARP (Poly(ADP-ribose) polymerase), it enhances the cytotoxic effects on cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations) .
    • It induces cell cycle arrest and apoptosis in cancer cells by increasing γH2AX levels and reducing poly(ADP-ribose) formation .
  • In Vitro Studies :
    • The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values varied significantly across different studies:
      • MCF7: IC50 = 0.46 µM
      • A549: IC50 = 26 µM
      • HCT116: IC50 = 1.1 µM .

Comparative Efficacy

A comparative analysis of similar pyrazole compounds reveals that while many exhibit anticancer properties, the specific structural modifications in 5-methyl-3-oxo-2-phenyl-N-propyl derivatives enhance their potency:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism
Compound AMCF70.46PARP Inhibition
Compound BA54926Apoptosis Induction
Compound CHCT1161.1Cell Cycle Arrest

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

  • Study on Mefuparib Hydrochloride :
    • This study demonstrated that mefuparib hydrochloride, a related compound, showed potent PARP inhibition and significant anticancer activity in both in vitro and in vivo settings. The findings suggest that similar compounds could yield comparable results .
  • Research by Bouabdallah et al. :
    • Investigated various pyrazole derivatives against Hep-2 and P815 cancer cell lines, reporting significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

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